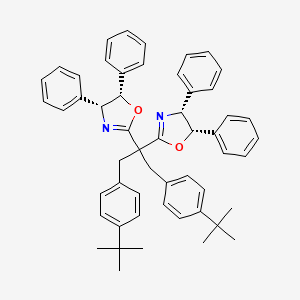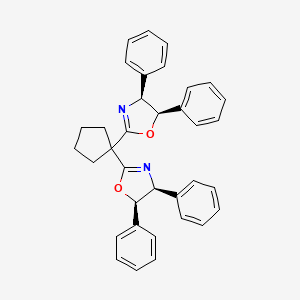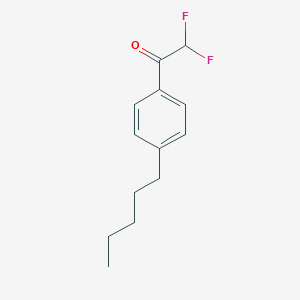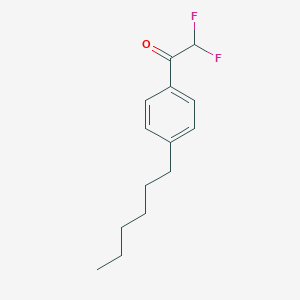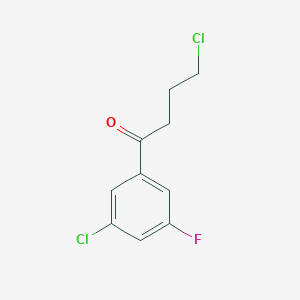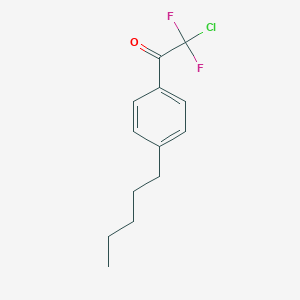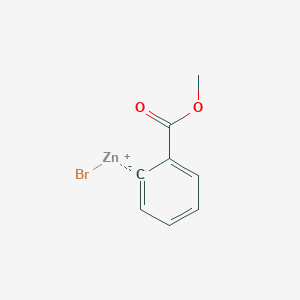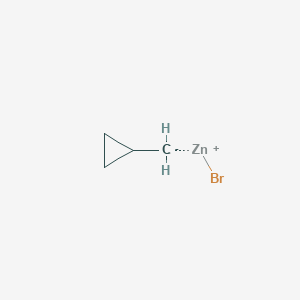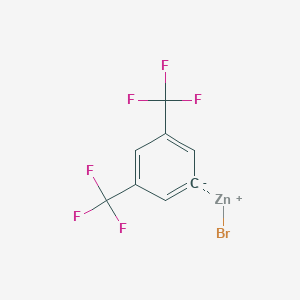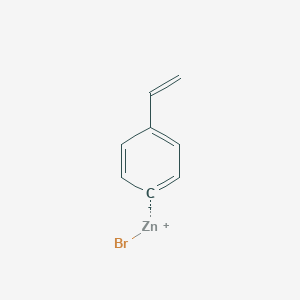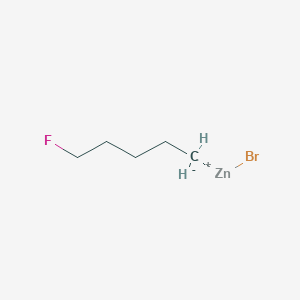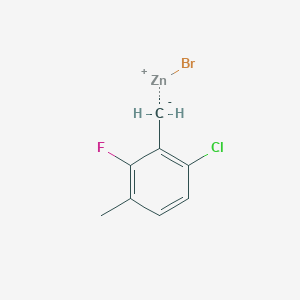
6-Chloro-2-fluoro-3-methylbenzylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-fluoro-3-methylbenzylzinc bromide is an organozinc compound that is commonly used in organic synthesis. It is a derivative of benzylzinc bromide, where the benzyl group is substituted with chlorine, fluorine, and a methyl group. This compound is particularly useful in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-fluoro-3-methylbenzylzinc bromide typically involves the reaction of 6-Chloro-2-fluoro-3-methylbenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Chloro-2-fluoro-3-methylbenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in other types of reactions, such as addition and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with reagents such as alkyl halides or aryl halides.
Addition Reactions: Can involve aldehydes or ketones, leading to the formation of secondary or tertiary alcohols.
Reduction Reactions: May involve hydrogen gas or hydride donors like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the coupling partner.
科学研究应用
6-Chloro-2-fluoro-3-methylbenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which 6-Chloro-2-fluoro-3-methylbenzylzinc bromide exerts its effects is primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. This process often involves the formation of a transient organozinc intermediate, which then undergoes oxidative addition and reductive elimination steps catalyzed by a transition metal.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-fluoro-3-methylbenzyl bromide
- 2-Chloro-6-fluoro-3-methylbenzyl bromide
- 4-Chloro-3-fluorobenzyl bromide
Uniqueness
What sets 6-Chloro-2-fluoro-3-methylbenzylzinc bromide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms, along with a methyl group, can provide unique electronic and steric effects that are beneficial in certain synthetic applications.
属性
IUPAC Name |
bromozinc(1+);1-chloro-3-fluoro-2-methanidyl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF.BrH.Zn/c1-5-3-4-7(9)6(2)8(5)10;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBSGEXCOKCKHP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[CH2-])F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
